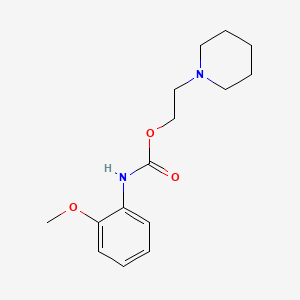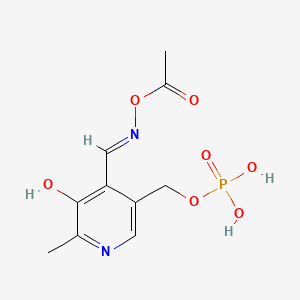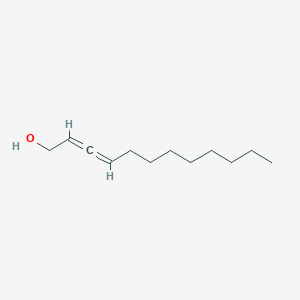
Dodeca-2,3-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodeca-2,3-dien-1-ol is an organic compound characterized by its unique structure, which includes a twelve-carbon chain with two conjugated double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,3-dien-1-ol typically involves multi-step processes starting from readily available materials. One common method includes the use of lithium aluminum hydride (LiAlH4) or methyl lithium (MeLi) as reducing agents in the final step . The process may involve the formation of intermediate compounds, which are then converted to the desired dienol through specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial in scaling up the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dodeca-2,3-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodeca-2,3-dienal, while reduction can produce dodecan-2-ol.
Wissenschaftliche Forschungsanwendungen
Dodeca-2,3-dien-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a pheromone in termite communication
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which dodeca-2,3-dien-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptors in the olfactory system of termites, triggering specific behavioral responses . The double bonds and hydroxyl group play a crucial role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
(3Z,6Z)-Dodeca-3,6-dien-1-ol: Another dienol with similar structural features but different double bond positions.
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: A trienol with three conjugated double bonds, used as a pheromone in various termite species.
(3Z)-Dodec-3-en-1-ol: A mono-unsaturated alcohol with one double bond, also involved in termite communication.
Uniqueness: Dodeca-2,3-dien-1-ol is unique due to its specific double bond positions and hydroxyl group, which confer distinct chemical properties and biological activities
Eigenschaften
CAS-Nummer |
77131-28-3 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9,11,13H,2-8,12H2,1H3 |
InChI-Schlüssel |
AJIQMZRMOXSSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


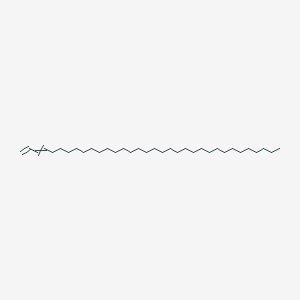
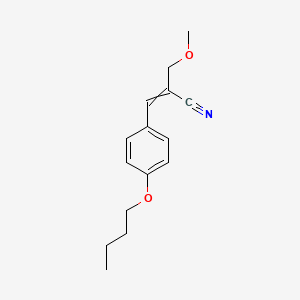
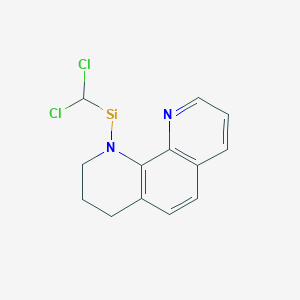
![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)
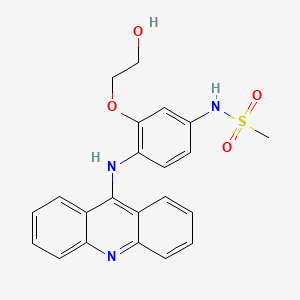
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
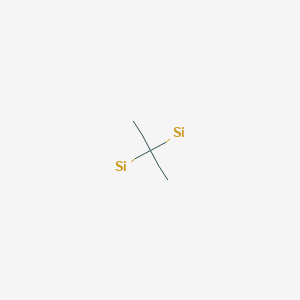
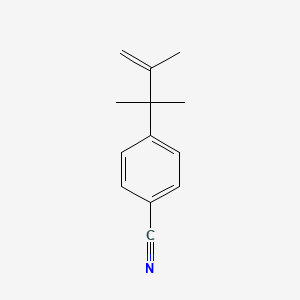
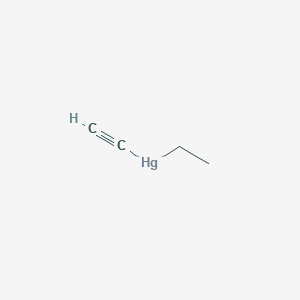

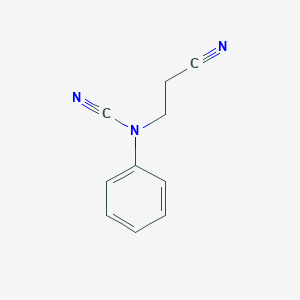
![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
